ethyl {2,6-dichloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate
Overview
Description
Ethyl {2,6-dichloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is a synthetic organic compound with a complex structure It features a phenoxyacetate backbone substituted with dichloro and thiazolidinylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2,6-dichloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate typically involves multiple steps. One common route includes the following steps:
Formation of the phenoxyacetate backbone: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with ethyl chloroacetate in the presence of a base.
Introduction of the dichloro groups: Chlorination of the phenoxyacetate backbone using chlorine gas or a chlorinating agent such as thionyl chloride.
Formation of the thiazolidinylidene group: This involves the reaction of a thiazolidine-2,4-dione derivative with an appropriate aldehyde or ketone under basic conditions to form the thiazolidinylidene moiety.
Final coupling: The thiazolidinylidene derivative is then coupled with the dichloro-phenoxyacetate backbone under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2,6-dichloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: The thiazolidinylidene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups in the thiazolidinylidene moiety can yield alcohol derivatives.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide or acetonitrile.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Ethyl {2,6-dichloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl {2,6-dichloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate involves its interaction with specific molecular targets. The thiazolidinylidene moiety can interact with enzymes or receptors, modulating their activity. The dichloro groups may enhance binding affinity or selectivity towards certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl {2,6-dichloro-4-[(E)-{[hydroxy(diphenyl)acetyl]hydrazono}methyl]phenoxy}acetate: Similar structure with a hydrazono group instead of the thiazolidinylidene moiety.
Ethyl {2,6-dichloro-4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate: Lacks the ethyl group on the thiazolidinylidene moiety.
Uniqueness
Ethyl {2,6-dichloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is unique due to the presence of the ethyl group on the thiazolidinylidene moiety, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity, selectivity, and overall efficacy in various applications.
Properties
IUPAC Name |
ethyl 2-[2,6-dichloro-4-[(E)-(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S/c1-3-19-15(21)12(25-16(19)22)7-9-5-10(17)14(11(18)6-9)24-8-13(20)23-4-2/h5-7H,3-4,8H2,1-2H3/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDICEXBWKPKJC-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC(=O)OCC)Cl)SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Cl)OCC(=O)OCC)Cl)/SC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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